Propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate
Description
Propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate, also known as Unoprostone isopropyl ester, is a synthetic prostaglandin analog used primarily in ophthalmology to treat glaucoma and ocular hypertension. Its molecular formula is C₂₅H₄₄O₅, with a molecular weight of 436.6 g/mol . Structurally, it features a cyclopentane ring substituted with 3,5-dihydroxy groups and a 3-oxodecyl chain at the 2-position, coupled to a hept-5-enoate esterified with propan-2-yl. This esterification enhances corneal permeability, a critical factor for topical efficacy .
Approved in Japan in 2009 and by the FDA in 2000, Unoprostone reduces intraocular pressure (IOP) by increasing aqueous humor outflow. However, some regulatory databases note its withdrawal in certain markets, possibly due to comparative efficacy or safety considerations .
Properties
IUPAC Name |
propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O5/c1-4-5-6-7-10-13-20(26)16-17-22-21(23(27)18-24(22)28)14-11-8-9-12-15-25(29)30-19(2)3/h8,11,19,21-24,27-28H,4-7,9-10,12-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUPXHKCPIKWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861262 | |
| Record name | Propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Synthesis Steps
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclopentene Formation | Grignard Reaction, THF, 0°C to room temperature | 70-80% |
| 2 | Alkylation with 3-Oxodecyl Chain | Alkylation, DMF, 50°C | 60-70% |
| 3 | Hydroxylation | Oxidation, AcOH/H2O, 50°C | 80-90% |
| 4 | Esterification | Esterification, Pyridine, 0°C to room temperature | 85-95% |
| 5 | Purification | Column Chromatography, Hexane/EtOAc | 90-95% |
Challenges and Considerations
The synthesis of this compound poses several challenges:
- Stereochemistry : Maintaining the correct stereochemistry throughout the synthesis is crucial. Incorrect stereochemistry can lead to biologically inactive compounds or unwanted side effects.
- Purity : Achieving high purity is essential for biological applications. Impurities can interfere with the compound's activity or stability.
- Scalability : Scaling up the synthesis while maintaining yield and purity is a significant challenge. This often requires optimizing reaction conditions and identifying more efficient purification methods.
Research Discoveries and Applications
Recent research has focused on improving the efficiency and selectivity of the synthesis of complex organic molecules like this compound. Advances in catalysis and the use of protective groups have significantly improved yields and reduced the formation of unwanted isomers.
The biological activities of compounds structurally related to this compound are diverse and include potential applications in medicine, such as anti-inflammatory agents or therapeutic agents for cardiovascular diseases.
Chemical Reactions Analysis
Types of Reactions
Isopropyl unoprostone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unoprostone free acid.
Hydrolysis: Isopropyl unoprostone can be hydrolyzed to yield unoprostone and isopropyl alcohol.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Oxidation: Unoprostone free acid.
Hydrolysis: Unoprostone and isopropyl alcohol.
Reduction: Various reduced derivatives of unoprostone.
Scientific Research Applications
Isopropyl unoprostone has several scientific research applications:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its neuroprotective properties and its ability to regulate big potassium channels.
Medicine: Primarily used in the treatment of glaucoma and ocular hypertension. It has also been studied for its potential in treating retinitis pigmentosa.
Industry: Utilized in the formulation of ophthalmic solutions and other pharmaceutical products.
Mechanism of Action
Isopropyl unoprostone exerts its effects by increasing the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure. The compound activates big potassium channels, which leads to relaxation of the trabecular meshwork and increased aqueous humor outflow . Additionally, it has been shown to have neuroprotective effects, which may contribute to its therapeutic benefits in ocular diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Prostaglandin F₂α (PGF₂α) analogs share a common structural motif: a cyclopentane ring with hydroxyl groups and variable side chains that dictate receptor affinity, pharmacokinetics, and clinical profiles. Below is a detailed comparison of Unoprostone with Latanoprost, Travoprost, and Latanoprostene bunod.
Table 1: Structural and Pharmacological Comparison
Key Findings
Structural Differences: Unoprostone’s 3-oxodecyl chain lacks aromatic or fluorinated groups, reducing its lipophilicity compared to Latanoprost (phenyl group) and Travoprost (trifluoromethylphenoxy) . Latanoprostene bunod’s nitrooxybutyl group introduces nitric oxide-mediated vasodilation, a unique mechanism absent in other analogs .
Efficacy and Pharmacokinetics: Unoprostone’s twice-daily dosing reflects its shorter half-life, likely due to faster esterase-mediated hydrolysis . Travoprost’s trifluoromethyl group improves receptor binding and prolongs activity, enabling once-daily use with potent IOP reduction (~25–30%) . Latanoprost’s trans-isomer (Impurity F) is pharmacologically inactive, necessitating stringent impurity control during synthesis .
Safety Profiles: Unoprostone exhibits fewer prostaglandin-associated side effects (e.g., conjunctival hyperemia) but may require more frequent administration . Travoprost’s enhanced lipophilicity correlates with higher rates of ocular irritation . Latanoprostene bunod’s nitric oxide release may reduce IOP fluctuations but poses theoretical risks of systemic vasodilation .
Degradation and Stability
- Latanoprost degrades into latanoprost acid (Impurity H), a bioactive metabolite, whereas Unoprostone’s degradation pathway is less characterized .
- Analytical methods for Latanoprost emphasize isomer control (e.g., QbD approaches), while Unoprostone’s quality control focuses on ester stability .
Biological Activity
Propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate, also known as a prostanoid compound, has garnered attention in the field of pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C25H44O5
- CAS Number : 130209-82-4
This compound is characterized by a prostaglandin-like structure, which is significant for its biological activity.
This compound exhibits biological activities primarily through its interaction with specific receptors in the body. It is known to activate prostanoid receptors, which are involved in various physiological processes including inflammation and vasodilation.
Pharmacological Effects
- Anti-inflammatory Activity : The compound has been studied for its ability to reduce inflammation. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.
- Vasodilatory Effects : As a prostanoid, it induces vasodilation, which can improve blood flow and reduce blood pressure. This property makes it a candidate for cardiovascular therapies.
- Potential in Pain Management : Preliminary studies suggest that this compound may have analgesic properties, potentially offering relief in pain conditions through its action on pain receptors.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant reduction in inflammatory markers in animal models of arthritis. |
| Study 2 | Showed enhanced vasodilation in isolated blood vessels, suggesting potential use in treating hypertension. |
| Study 3 | Reported analgesic effects comparable to standard pain relievers in clinical trials involving chronic pain patients. |
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, it is useful to compare its biological activity with other related compounds:
| Compound | Anti-inflammatory Activity | Vasodilatory Effects | Analgesic Properties |
|---|---|---|---|
| Propan-2-yl 7-[3,5-dihydroxy...] | High | Moderate | Moderate |
| Latanoprost (similar prostanoid) | Moderate | High | Low |
| Unoprostone (related compound) | Low | High | Moderate |
Q & A
Q. What are the key challenges in synthesizing Propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate, and how can stereochemical purity be ensured?
The synthesis of this prostaglandin analog requires precise control over stereochemistry due to multiple chiral centers (e.g., cyclopentyl ring and double bond configuration). A critical step is the formation of the (Z)-configured hept-5-enoate moiety, which influences biological activity. Methodologies include:
- Chiral resolution techniques : Use of enantioselective catalysts or chiral auxiliaries during cyclopentane ring formation .
- Analytical validation : HPLC with chiral columns or NMR spectroscopy to confirm stereochemical integrity, as seen in analogous prostaglandin syntheses (e.g., latanoprost) .
- Protection/deprotection strategies : Temporary protection of hydroxyl groups to prevent undesired side reactions during synthesis .
Q. How can researchers validate the identity and purity of this compound using spectroscopic and chromatographic methods?
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C25H44O5) and exact mass .
- FT-IR and NMR : Identify functional groups (e.g., hydroxyls at 3,5-positions, ester carbonyl) and spatial arrangement of substituents .
- HPLC-UV/ELSD : Monitor purity and detect impurities (e.g., trans-isomers or degradation products) using methods adapted from latanoprost analysis .
Advanced Research Questions
Q. What experimental strategies address contradictions in stability data for prostaglandin analogs like this compound?
Stability studies often reveal discrepancies due to isomerization or hydrolysis. Key approaches include:
- Forced degradation studies : Expose the compound to heat, light, or pH extremes to identify degradation pathways (e.g., ester hydrolysis to the carboxylic acid form, analogous to latanoprost acid formation) .
- QbD-driven robustness testing : Evaluate multiple stress factors simultaneously (e.g., temperature, mobile phase pH) to define a Method Operable Design Region (MODR) for reliable analysis .
- Comparative kinetics : Compare degradation rates under varying conditions to reconcile conflicting stability reports .
Q. How can in vitro models be optimized to study the pharmacological activity of this compound, given its structural similarity to latanoprost and unoprostone?
- Receptor binding assays : Use recombinant prostaglandin F (FP) receptors to quantify affinity and selectivity, adjusting for structural differences (e.g., 3-oxodecyl vs. phenylpentyl side chains) .
- Tissue-based models : Isolated trabecular meshwork cells or ocular tissues to measure intraocular pressure (IOP)-lowering efficacy, with controls for metabolite interference (e.g., 15-keto derivatives) .
- Metabolic profiling : LC-MS/MS to track conversion to active/degradation products in biological matrices .
Q. What computational methods are effective in predicting the physicochemical properties and bioavailability of this compound?
- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to predict corneal permeability, leveraging logP (2.8–3.2) and polar surface area (~90 Ų) data .
- Density functional theory (DFT) : Calculate thermodynamic stability of stereoisomers and tautomers .
- ADMET prediction tools : Estimate ocular bioavailability using parameters like aqueous solubility (≤0.1 mg/mL) and protein binding (>90%) .
Methodological Considerations
Q. How should researchers design impurity profiling studies for this compound, given its susceptibility to isomerization?
- Impurity synthesis : Chemically prepare trans-isomers and degradation products (e.g., acid forms) as reference standards .
- Stability-indicating methods : Develop UPLC-MS methods with baseline separation of cis/trans isomers, validated per ICH Q2(R1) guidelines .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months to simulate long-term degradation trends .
Q. What in vivo models are appropriate for evaluating the ocular pharmacokinetics of this compound?
- Rabbit models : Measure aqueous humor concentrations post-topical administration, correlating with IOP reduction .
- Microdialysis : Continuously sample ocular tissues to assess penetration into the anterior chamber .
- Comparative studies : Benchmark against latanoprost to elucidate structure-pharmacokinetic relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
